

Spectroscopic Profile of Bisphenol A bis(diphenyl phosphate): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bisphenol A bis(diphenyl phosphate)*

Cat. No.: *B128998*

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Introduction

Bisphenol A bis(diphenyl phosphate) (BDP), with a molecular weight of 692.63 g/mol, is a widely utilized halogen-free organophosphate flame retardant.[1] It finds extensive application in engineering plastics, particularly in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends used in the casings of electronic equipment. This technical guide provides a comprehensive overview of the spectroscopic data for BDP, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in the fields of materials science, environmental analysis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of BDP. The following tables summarize the available ^1H NMR and ^{31}P NMR data. It is important to note that specific ^{13}C NMR data for **Bisphenol A bis(diphenyl phosphate)** is not readily available in the public domain.

^1H NMR Data

The ^1H NMR spectrum of BDP is characterized by signals corresponding to the aromatic protons of the bisphenol A and diphenyl phosphate moieties, as well as the methyl protons of

the isopropylidene group. The data presented below is based on a polymeric version of BDP (PBDP).

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.60 - 7.32	Multiplet	Aromatic protons (bisphenol A and diphenyl phosphate groups)
2.31	Singlet	Methyl protons ($-\text{CH}_3$) of the bisphenol A moiety

³¹P NMR Data

³¹P NMR spectroscopy is a highly effective tool for analyzing organophosphorus compounds. For a polymeric version of BDP, a single distinct peak is observed, indicative of the phosphate environment.

Chemical Shift (δ) ppm	Assignment
-17.51	Phosphorus in the phosphate ester backbone

Infrared (IR) Spectroscopy

The IR spectrum of BDP displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The following table details the key vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3068	Strong	Aromatic C-H stretching
~2972	Strong	Aliphatic C-H stretching (-CH ₃)
~1592	Strong	Aromatic C=C stretching
~1491	Strong	Aromatic C=C stretching
~1305	Strong	P=O stretching
~1210	Strong	P=O stretching
~1156	Strong	P-O-C stretching
~961	Strong	P-O-C stretching

Mass Spectrometry (MS)

Mass spectrometry is primarily used for the detection and quantification of BDP in various matrices. While detailed fragmentation data for the pure compound is limited in publicly accessible literature, the molecular weight is well-established.

Parameter	Value
Molecular Weight	692.63 g/mol
Molecular Formula	C ₃₉ H ₃₄ O ₈ P ₂
Common Ionization Technique	Electrospray Ionization (ESI)

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **Bisphenol A bis(diphenyl phosphate)** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-15 ppm
- Reference: Tetramethylsilane (TMS) at 0 ppm

^{31}P NMR Acquisition:

- Spectrometer: 161.8 MHz (on a 400 MHz system)
- Pulse Program: Single-pulse with proton decoupling
- Number of Scans: 256
- Relaxation Delay: 1-2 seconds
- Spectral Window: -50 to 50 ppm
- Reference: 85% Phosphoric acid as an external standard (δ 0 ppm).[2]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the BDP sample in an agate mortar.[3]

- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[3]
- Mix the sample and KBr intimately by gentle grinding.
- Transfer the mixture to a pellet die.
- Press the mixture under high pressure (typically 8-10 metric tons) for several minutes to form a transparent or semi-transparent pellet.[4]

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Background: A spectrum of a pure KBr pellet is recorded as the background.
- Mode: Transmittance

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of BDP in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Perform serial dilutions to obtain working solutions in the ng/mL to $\mu\text{g/mL}$ range.

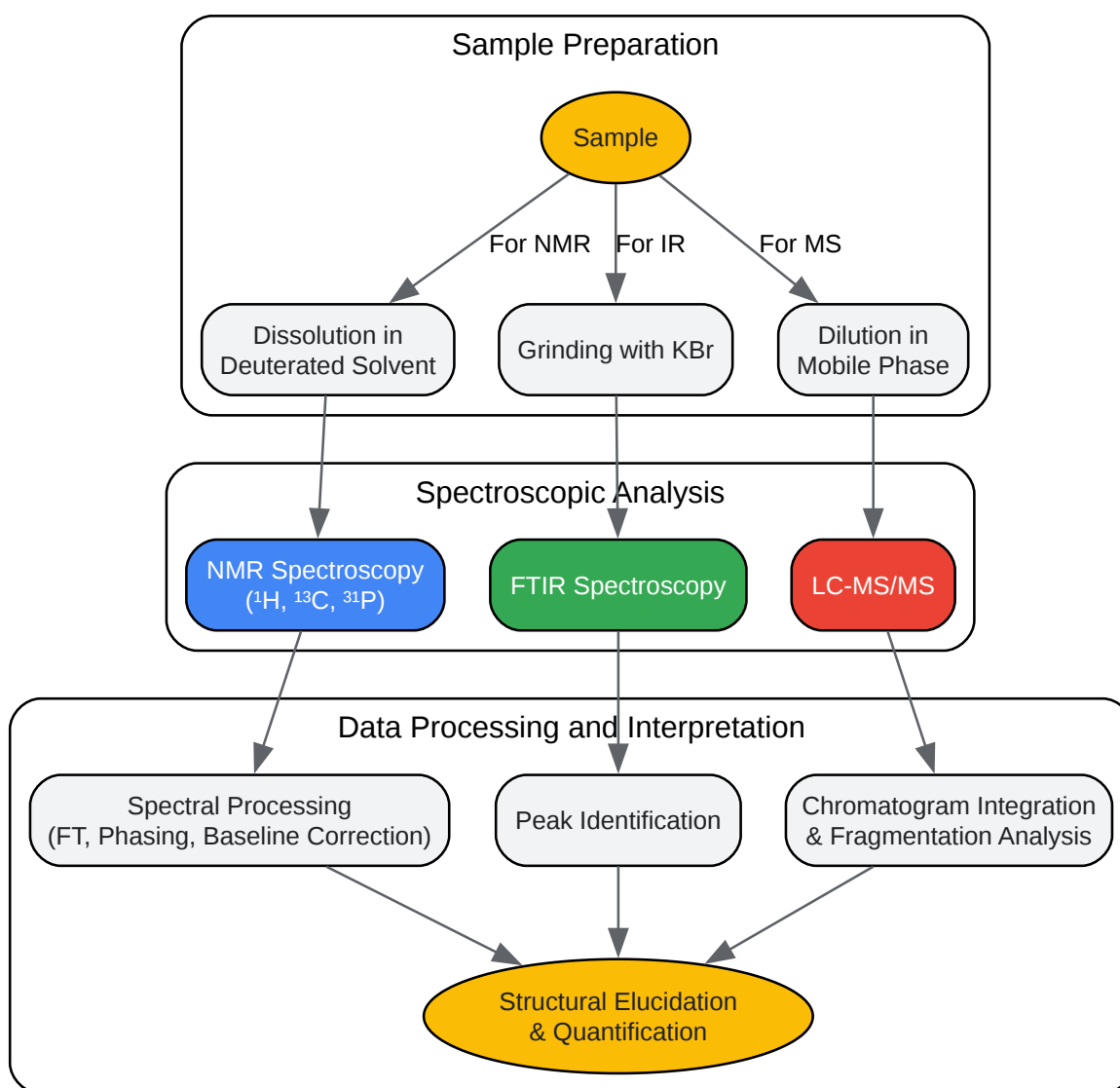
Data Acquisition (LC-MS/MS):

- Chromatography: Liquid chromatography (LC) system with a C18 column.
- Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

- Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap).
- Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is typically used. For structural information, a full scan or product ion scan can be performed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **Bisphenol A bis(diphenyl phosphate)**.



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